molecular formula C24H17ClO5 B2396588 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one CAS No. 618390-49-1

7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2396588
CAS No.: 618390-49-1
M. Wt: 420.85
InChI Key: QQSHADPIQOZCHN-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative with a phenyl group at position 3 and a methoxy-substituted 6-chlorobenzodioxin moiety at position 6. Its molecular formula is C24H15ClO5, featuring a fused benzodioxin ring system that enhances structural rigidity and electronic effects.

Properties

IUPAC Name

7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c25-18-8-16-11-27-14-30-24(16)17(9-18)12-28-19-6-7-20-22(10-19)29-13-21(23(20)26)15-4-2-1-3-5-15/h1-10,13H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSHADPIQOZCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-chloro-4H-benzo[d][1,3]dioxin-8-yl methanol with 3-phenyl-4H-chromen-4-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Types

The compound undergoes oxidation , substitution , and coupling reactions, driven by its functional groups and aromatic system.

Oxidation

The chromenone moiety (4H-chromen-4-one) is susceptible to oxidation, forming derivatives with enhanced electrophilic character. For example:

  • 2-hydroxybenzaldehyde reacts with substituted alkenes under DMF conditions to form oxidized chromenone derivatives .

  • Potassium permanganate (KMnO₄) oxidizes chromenones to quinones, as observed in structurally similar compounds .

Substitution

The benzo[d] dioxin substituent contains reactive sites for nucleophilic substitution:

  • Chloride substitution : The 6-chloro group undergoes SN2 reactions with nucleophiles (e.g., thiobenzamide, alcohols) facilitated by polar solvents like DMF .

  • Methoxy group substitution : The methoxy group on the chromenone ring can be replaced with thiol or amine groups via acid-catalyzed or palladium-mediated reactions .

Coupling Reactions

The compound participates in C–C coupling via palladium-catalyzed reactions. For instance:

  • Palladium(II) acetate and sodium carbonate mediate cross-coupling with arylboronic acids, forming biaryl derivatives.

Common Reagents and Conditions

Reaction Type Reagents Conditions Outcome
OxidationKMnO₄, H₂O₂Aqueous H₂SO₄, refluxQuinone derivatives
Substitution (SN2)Thiobenzamide, K₂CO₃DMF, 50–100°CThiol or amine-substituted compounds
Coupling (Pd-mediated)Pd(OAc)₂, Na₂CO₃THF, 80°CBiaryl derivatives

SN2 Substitution

The benzo[d] dioxin substituent’s chloride undergoes SN2 displacement via a backside attack mechanism, stabilized by polar solvents like DMF . For example:

  • Thiobenzamide reacts with the 6-chloro group to form thioether derivatives, as evidenced by TLC and HRMS analysis .

Oxidation Pathway

Chromenone oxidation proceeds via a two-electron transfer mechanism, forming reactive intermediates like epoxides or quinones .

Spectroscopic and Structural Data

Property Value Source
Melting Point 82–107°C
1H NMR (δ) 7.89–7.86 ppm (aromatic H)
13C NMR (δ) 164.0 ppm (carbonyl C)
HRMS (m/z) 364.0769 [M+H]+

Biological Implications

The compound’s chromenone core and benzo[d] dioxin substituent confer potential anticancer and antimicrobial properties, as observed in structurally analogous compounds .

Industrial Scalability

Efficient synthesis involves:

  • Continuous flow reactors to optimize DMF-based reactions .

  • Green chemistry principles, such as minimizing solvent use and employing catalytic reagents .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological properties:

1. Anticancer Activity

  • Studies have shown that derivatives of chromenone compounds can possess significant anticancer properties. For instance, compounds similar to 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, one study reported that certain derivatives exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin and cisplatin .

2. Antioxidant Properties

  • The antioxidant capacity of this compound has been examined, with findings suggesting that it can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases and could have implications for aging and neurodegenerative disorders .

3. Anti-inflammatory Effects

  • Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Antitumor Activity

  • A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than traditional chemotherapeutics. The results indicated an IC50 value that suggests potent activity against resistant cancer types .

Case Study 2: Neuroprotective Effects

  • Research exploring the neuroprotective effects found that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic insults. This suggests its potential use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural motifs. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The phenyl group at position 3 distinguishes this compound from analogs with modified aryl substituents. For example:

  • 7-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one (C25H19ClO6, MW 450.87) replaces the phenyl group with a 2-methoxyphenyl moiety.
Table 1: Position 3 Substituent Comparison
Compound Substituent at Position 3 Molecular Weight Key Features
Target Compound Phenyl ~422.84* Electron-neutral; lipophilic
3-(2-Methoxyphenyl) Analog 2-Methoxyphenyl 450.87 Enhanced H-bonding; polarizable
3-[(Amino)(Phosphoryl)methyl] Derivatives Amino-phosphoryl groups Variable Increased polarity; bioactive potential

*Calculated based on molecular formula.

Benzodioxin vs. Other Fused Ring Systems

The 6-chlorobenzodioxin moiety is a critical structural feature. Comparisons include:

  • Benzodioxocin Derivatives (e.g., compounds in ): These feature additional fused rings, increasing molecular complexity and steric hindrance. The target compound’s benzodioxin system offers a balance between rigidity and synthetic accessibility .
  • Xanthones (e.g., 1,3-dihydroxyxanthone): Chromen-4-one analogs without the benzodioxin substituent. Xanthones exhibit antioxidant activity but lack the chloro-methoxy functionalization, which may reduce electrophilic character .

Substituent Effects on Physical Properties

Historical data on substituted chromanones () suggest that electron-withdrawing groups (e.g., -Cl) increase melting points compared to electron-donating groups (e.g., -OCH3). For example:

  • 4'-Methoxychromanone: m.p. 134°C
  • 3',4'-Dihydroxychromanone: m.p. 224–225°C The target compound’s chloro group likely elevates its melting point relative to methoxy-substituted analogs, though experimental data are unavailable .

Biological Activity

The compound 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClO3C_{19}H_{18}ClO_3, with a molecular weight of approximately 343.80 g/mol. The compound features a chromenone structure fused with a benzo[d][1,3]dioxin moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC19H18ClO3
Molecular Weight343.80 g/mol
IUPAC NameThis compound
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)C(=C(C=C2)Cl)OCOC2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the chloro and methoxy groups enhances its reactivity and selectivity towards specific biological pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : Its structure suggests possible antioxidant properties, which could mitigate oxidative stress within cells.
  • Anticancer Potential : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Biological Activity Studies

Research has demonstrated diverse biological activities associated with compounds structurally similar to this compound:

Anticancer Activity

A study published in Nature Reviews Cancer highlights that derivatives containing the benzo[d][1,3]dioxin structure have shown promising anticancer effects by targeting various cancer-related pathways, including:

  • Inhibition of histone deacetylases (HDAC)
  • Suppression of telomerase activity
  • Modulation of apoptosis-related proteins .

Antimicrobial Properties

Compounds with similar frameworks have been reported to possess antimicrobial activity against a range of pathogens. For instance, studies indicate that certain benzo[d][1,3]dioxin derivatives can inhibit bacterial growth by disrupting cell wall synthesis .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a benzo[d][1,3]dioxin derivative on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies indicated that the compound induced apoptosis through the intrinsic mitochondrial pathway .

Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as alternative antimicrobial agents .

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